methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate is a complex organic compound that features a pyrazole ring substituted with bromophenyl groups and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}-2-furoate: Similar structure but with a chlorine atom instead of a hydrogen atom on the pyrazole ring.
Methyl 5-bromo-2-furoate: Similar furoate ester but lacks the pyrazole ring and bromophenyl groups.
Uniqueness
Methyl 5-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}-2-furoate is unique due to the combination of the pyrazole ring and the furoate ester, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C22H16Br2N2O3 |
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Molecular Weight |
516.2 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(3-bromophenyl)pyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C22H16Br2N2O3/c1-28-22(27)21-9-8-18(29-21)13-26-20(15-5-3-7-17(24)11-15)12-19(25-26)14-4-2-6-16(23)10-14/h2-12H,13H2,1H3 |
InChI Key |
KYHOCOLZJGRKCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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